Mabuprofen
Overview
Description
Mabuprofen is a monoterpenoid.
Scientific Research Applications
Monoclonal Antibody Research
Monoclonal antibody (mAb) research has progressively utilized live chimpanzees, particularly in the development and approval process of mAb drugs. A study spanning from 1981 to 2010 highlighted the declining use of chimpanzees in this field, largely due to ethical, economic, and alternative methodological advancements. This shift indicates a significant evolution in mAb research methodologies and underscores the critical consideration of ethical standards in scientific research (Bettauer, 2011).
Cancer Treatment and Immunotherapy
The landscape of cancer treatment has witnessed substantial evolution with the introduction of mAbs and adoptive cellular therapy. This paradigm shift has provided groundbreaking responses in patients with advanced-stage tumors previously deemed fatal. The emergence of immune-checkpoint-blocking mAbs and the adoption of genetically modified lymphocytes for treating hematological malignancies signify a new era in cancer treatment. The review emphasizes the necessity of comprehensive research in optimizing these treatment modalities, including understanding cancer biology, immune system intricacies, and the development of cost-effective production strategies (Khalil et al., 2016).
Alzheimer's Disease Treatment
Monoclonal antibodies have emerged as a significant focus in the quest for disease-modifying therapies for Alzheimer's Disease (AD). A systematic review and meta-analysis of published and unpublished clinical trials on mAbs for AD revealed mixed results. The study underscored the complex risk-benefit profile of mAbs and highlighted the necessity for further research. Key areas for future focus include clarifying the impact of amyloid on cognitive decline, establishing reliable treatment response rates, and evaluating the long-term implications of ARIA events (Lacorte et al., 2022).
Environmental Implications
The release of non-steroidal anti-inflammatory drugs like ibuprofen into the environment poses significant ecological risks. A comprehensive review focusing on the removal of ibuprofen from aqueous media addressed the ecotoxicological concerns associated with its presence in water bodies. The study reviewed various adsorption techniques, emphasizing the importance of adsorbent choice, and highlighted areas where further research is needed, particularly in scaling up for industrial applications and ensuring sustainable water resource management (Oba et al., 2021).
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUNCHERKJFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868676 | |
Record name | N-(2-Hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82821-47-4, 83394-44-9 | |
Record name | N-(2-Hydroxyethyl)-α-methyl-4-(2-methylpropyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82821-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mabuprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082821474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(2-hydroxyethyl)-alpha-methyl-4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083394449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MABUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02B8S6J90B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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